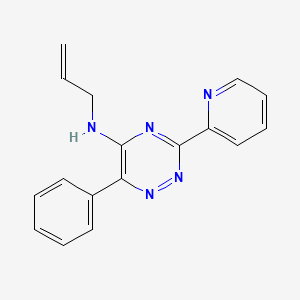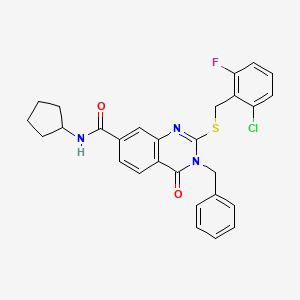
3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one benzene and one pyrimidine. It has several substituents, including a benzyl group, a cyclopentyl group, and a 2-chloro-6-fluorobenzylthio group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinazoline core, followed by the addition of the various substituents through reactions such as nucleophilic substitution or addition .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The quinazoline core provides a rigid, planar structure, while the various substituents add complexity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the thioether group (R-S-R’) could undergo oxidation reactions, and the amide group (CONR2) could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and boiling/melting points .Scientific Research Applications
Antimicrobial and Antibacterial Studies
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antibacterial properties. Studies demonstrate that these compounds exhibit significant activity against a range of bacterial and fungal strains. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, establishing their antifungal and antibacterial potential through systematic chemical analysis and bioactivity screening (Patel & Patel, 2010). Similarly, Rao and Subramaniam (2015) developed a novel series of quinazolinone analogs substituted with benzothiophene, showing good antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, and noteworthy antitubercular activity (Rao & Subramaniam, 2015).
Analgesic Activity
The synthesis and evaluation of new pyrazoles and triazoles bearing a quinazoline moiety have also been reported, where some compounds exhibited promising analgesic activity. This highlights the versatility of quinazoline derivatives in medicinal chemistry, especially in the development of pain management therapies (Saad, Osman, & Moustafa, 2011).
Interaction with Human Serum Albumin
Research into the interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) sheds light on the potential therapeutic applications of these compounds. Studies indicate that fluorodihydroquinazolin derivatives can bind to HSA, inducing conformational changes and affecting the drug's pharmacokinetics and distribution (Wang et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-benzyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN3O2S/c29-23-11-6-12-24(30)22(23)17-36-28-32-25-15-19(26(34)31-20-9-4-5-10-20)13-14-21(25)27(35)33(28)16-18-7-2-1-3-8-18/h1-3,6-8,11-15,20H,4-5,9-10,16-17H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWWKZXQGAGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

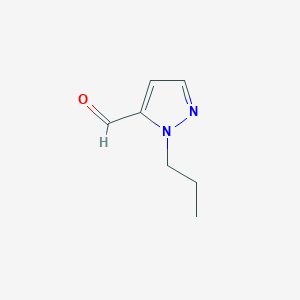
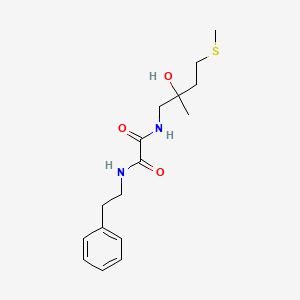
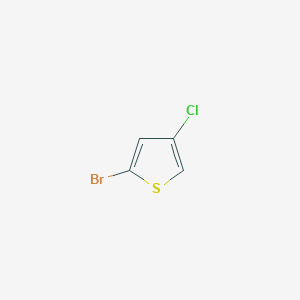

![2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2822060.png)

![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2822062.png)
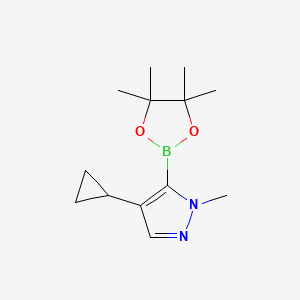
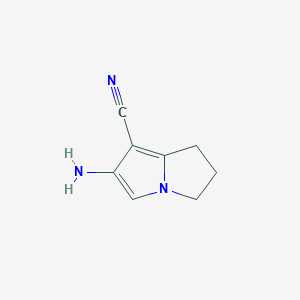
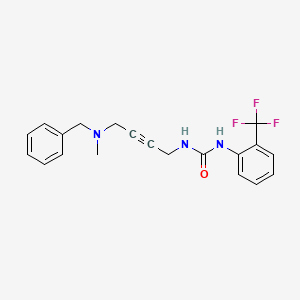
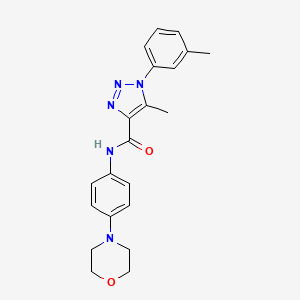
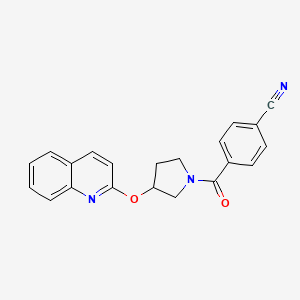
![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)
